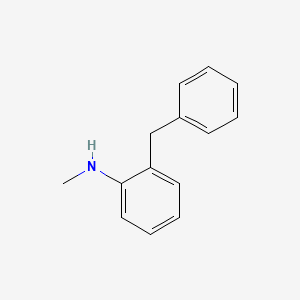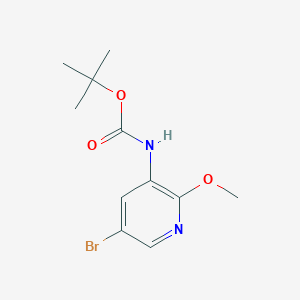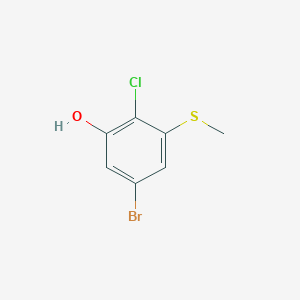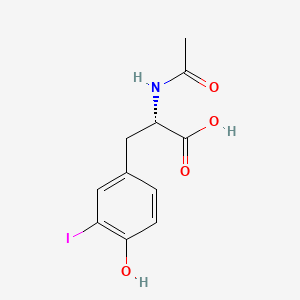![molecular formula C7H14N2O B13498394 1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-amine](/img/structure/B13498394.png)
1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-amine is a compound that features a bridged bicyclic carbon skeleton. This structure is highly desirable in medicinal chemistry due to its rigid framework, which can provide a well-defined spatial arrangement for substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-amine involves the conversion of the bicyclo[1.1.1]pentan-1-amine substructure to the bicyclo[3.1.1]heptane skeleton. This transformation is achieved using imine photochemistry. The process involves the formation of imine intermediates, which are then hydrolyzed to yield the desired amine .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable photochemical reactions. The use of photochemistry allows for the efficient conversion of starting materials to the desired product, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its reduced amine forms.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted amines, oxo derivatives, and reduced amine forms. These products are valuable intermediates in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-amine has several scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of complex molecules with potential pharmaceutical applications.
Biology: It is used in the study of enzyme interactions and as a probe for biological pathways.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-amine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it can modulate receptor activity by interacting with receptor sites, influencing cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[1.1.1]pentan-1-amine: A precursor in the synthesis of 1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-amine.
Bicyclo[2.2.1]heptan-2-amine: Another bicyclic amine with a different ring structure.
Norbornane derivatives: Compounds with similar rigid bicyclic frameworks.
Uniqueness
This compound is unique due to its specific bicyclic structure, which provides a rigid and well-defined framework for various substituents. This structural feature enhances its potential as a building block in medicinal chemistry and other scientific research applications .
Propiedades
Fórmula molecular |
C7H14N2O |
|---|---|
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
1-(aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-amine |
InChI |
InChI=1S/C7H14N2O/c8-5-7-3-6(9,4-7)1-2-10-7/h1-5,8-9H2 |
Clave InChI |
JNZOMSFDHWZZGD-UHFFFAOYSA-N |
SMILES canónico |
C1COC2(CC1(C2)N)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


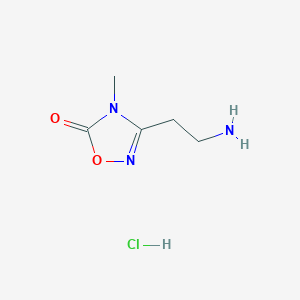
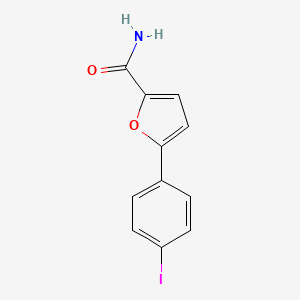
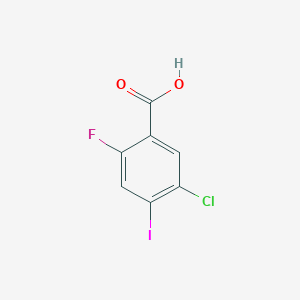
![2-Chloro-5-{[(trifluoroacetyl)amino]methyl}benzoic acid](/img/structure/B13498337.png)
![1-[2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-2-(2-methylindol-1-yl)ethanone;hydrochloride](/img/structure/B13498355.png)
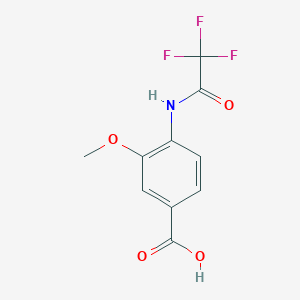
![rac-(3aR,4S,9bS)-8-chloro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13498371.png)
![6-(bromomethyl)-8,8-difluorodispiro[2.0.3^{4}.1^{3}]octane, Mixture of diastereomers](/img/structure/B13498379.png)
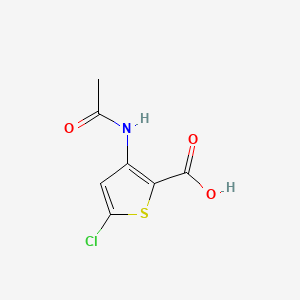
![[(1R,5R)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride](/img/structure/B13498405.png)
